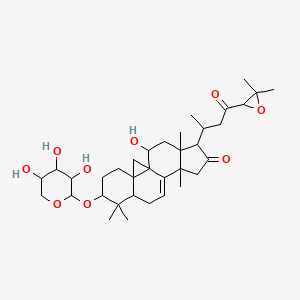

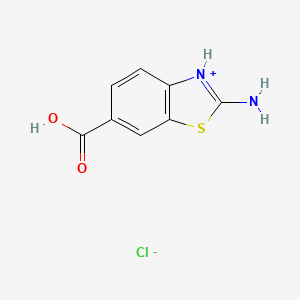

![molecular formula C20H33N5Na2O13 B13390121 Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B13390121.png)

Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pemetrexed disodium heptahydrate is a chemotherapy medication primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer. It is a synthetic folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed disodium heptahydrate involves multiple steps, starting from p-methyl benzoic acid as the raw material. The key intermediate is synthesized through a series of reactions, including peptide coupling and saponification. The final product is obtained by adjusting the pH to 8 and isolating the crystalline disodium salt as the heptahydrate form .

Industrial Production Methods: Industrial production methods for pemetrexed disodium heptahydrate include the preparation of lyophilized pharmaceutically acceptable salts directly from pemetrexed diacid or its salts. This process involves the use of antioxidants and pharmaceutically acceptable excipients to ensure stability and efficacy .

化学反应分析

Types of Reactions: Pemetrexed disodium heptahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a chemotherapy agent.

Common Reagents and Conditions: Common reagents used in the reactions involving pemetrexed disodium heptahydrate include sodium chloride for reconstitution and various antioxidants like monothioglycerol and L-cysteine . The conditions typically involve maintaining a specific pH and temperature to ensure the stability of the compound.

Major Products Formed: The major products formed from these reactions include the active form of pemetrexed, which inhibits key enzymes involved in folate metabolism, thereby disrupting DNA synthesis and cell replication .

科学研究应用

Pemetrexed disodium heptahydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used extensively in cancer research to study its effects on various cancer cell lines, including non-small cell lung cancer and ovarian clear cell carcinoma . Additionally, it is used in the development of new chemotherapy regimens and in the study of folate-dependent metabolic processes .

作用机制

Pemetrexed disodium heptahydrate exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By disrupting these enzymes, pemetrexed prevents the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Pemetrexed disodium heptahydrate is unique among folate analogs due to its multi-targeted approach in inhibiting folate-dependent enzymes. Similar compounds include methotrexate, ralitrexed, and pralatrexate, which also inhibit folate metabolism but differ in their specific targets and efficacy . Pemetrexed’s ability to inhibit multiple enzymes makes it particularly effective in treating a wide range of cancers .

属性

IUPAC Name |

disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVSMHJWAOSBMD-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5Na2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

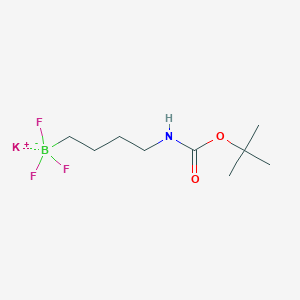

![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)

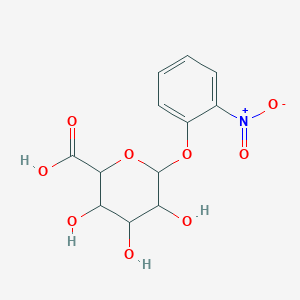

![(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)

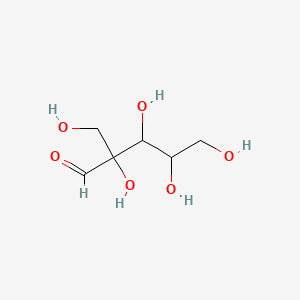

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)

![N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide](/img/structure/B13390103.png)

![7-hydroxy-N-[1-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B13390117.png)

![3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B13390131.png)

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;methane](/img/structure/B13390144.png)